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Compound of Interest

Compound Name: Iopamidol ep impurity F

CAS No.: 1869069-71-5

Cat. No.: B602066 Get Quote

Executive Summary
In the high-stakes synthesis of non-ionic contrast media, Iopamidol EP Impurity F represents

a critical process-related impurity (PRI) arising from competitive amidation. Chemically

identified as the N,N-dimethylamino derivative of iopamidol, this species deviates from the

target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a

dimethylamine moiety.

This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5),

delineates the mechanistic pathway of its formation via solvent degradation, and establishes

robust analytical protocols for its detection and control in compliance with European

Pharmacopoeia (EP) and ICH Q3A/B standards.

Chemical Identity & Structural Analysis[1]
Impurity F is a structural analogue of Iopamidol where the symmetry of the isophthalamide core

is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two

hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.

Key Chemical Data[1][2]
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Parameter Specification

Common Name Iopamidol EP Impurity F

Chemical Name (IUPAC)

-(1,3-dihydroxypropan-2-yl)-

-dimethyl-5-{[(2$S$)-2-

hydroxypropanoyl]amino}-2,4,6-triiodobenzene-

1,3-dicarboxamide

CAS Registry Number 1869069-71-5

Molecular Formula

C

H

I

N

O

Molecular Weight 731.06 g/mol

Parent Molecule

Iopamidol (C

H

I

N

O

; MW 777.[1][2][3][4][5][6]09)

Structural Difference Loss of C

H

O

(Serinol) + Gain of C

H
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(Dimethyl)

Net Loss of CH

O

(-46 Da)

Structural Topology
The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered

solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide

arm.
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Figure 1: Topological representation of Iopamidol EP Impurity F, highlighting the critical

substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]

Mechanistic Origin: The Competitive Amidation
Pathway
The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It

typically occurs during the final amidation step of the Iopamidol synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b602066?utm_src=pdf-body-img
https://www.benchchem.com/product/b602066?utm_src=pdf-body
https://www.klivon.com/product/1869069-71-5--iopamidol-ep-impurity-f-mixture-of-isomers--16310
https://veeprho.com/product-category/iopamidol-impurities/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The "Dimethylamine Vector"
The synthesis of Iopamidol involves reacting 5-[(2$S$)-2-hydroxypropanoylamino]-2,4,6-

triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol

(Serinol).

Solvent Risk: This reaction is frequently conducted in polar aprotic solvents like

Dimethylacetamide (DMAc) or Dimethylformamide (DMF).

Degradation: Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to

release Dimethylamine (DMA).

Competition: The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl

chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol,

even trace amounts (ppm levels) can lead to significant formation of Impurity F.

Synthesis Pathway Diagram
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Figure 2: Competitive amidation pathway showing how solvent degradation products

(Dimethylamine) intercept the acid chloride intermediate to form Impurity F.

Analytical Characterization & Control
Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift

caused by the dimethyl group.
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Chromatographic Behavior (HPLC/UPLC)
Impurity F is significantly more hydrophobic than Iopamidol due to the replacement of a

hydrophilic diol (serinol) with a lipophilic dimethyl group.

Column: C18 (Octadecylsilyl) stationary phase.

Elution Order: Impurity F will elute after Iopamidol (Reverse Phase).

Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to Iopamidol, depending on the

gradient slope.

Mass Spectrometry (LC-MS) Profile
Ionization: ESI Positive Mode (

).

Parent Ion:

(Calculated MW 731.06).

Fragmentation Pattern:

Loss of Iodine (-127 Da).

Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from

other impurities like Impurity B (Des-methyl) or Impurity A.

Control Strategy
To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the

following controls are mandatory:

Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low

dimethylamine content (<10 ppm).

Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit

in-situ solvent hydrolysis.
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Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior

to reaction can remove volatile amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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